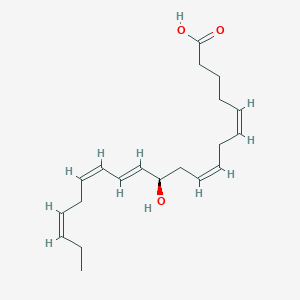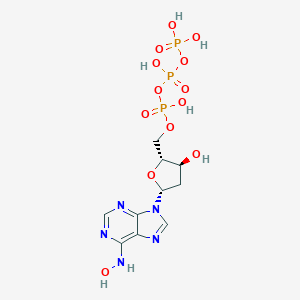
Dhaptp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dhaptp, also known as 2,6-dihydroxyanthraquinone-3-phosphate, is a compound that has recently gained attention in the scientific community for its potential applications in biochemical and physiological research.
作用機序
Dhaptp works by generating singlet oxygen upon excitation with light, which can induce oxidative damage to cells and tissues. This mechanism is utilized in PDT for cancer treatment, where Dhaptp is selectively taken up by cancer cells and activated by light to induce cell death. Additionally, Dhaptp has been shown to inhibit PTPs by binding to the active site of the enzyme and preventing its activity.
生化学的および生理学的効果
Dhaptp has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the generation of singlet oxygen. Additionally, Dhaptp has been shown to inhibit the activity of PTPs, which can affect various signaling pathways in cells. Finally, Dhaptp has been utilized as a fluorescent probe for the detection of ROS in cells and tissues.
実験室実験の利点と制限
Dhaptp has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, Dhaptp has shown promising results in various scientific research applications, including PDT and PTP inhibition. However, there are also limitations to using Dhaptp in lab experiments. It can be difficult to deliver Dhaptp to specific cells or tissues, and its mechanism of action can induce oxidative damage to healthy cells and tissues.
将来の方向性
There are several future directions for research on Dhaptp. One potential avenue is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on its inhibition of PTPs and its effects on various signaling pathways in cells. Finally, there is potential for Dhaptp to be used in the detection and monitoring of ROS in various disease states.
合成法
Dhaptp can be synthesized through a multi-step process that involves the reaction of anthraquinone-2,6-disulfonate with phosphorus oxychloride. The resulting compound is then hydrolyzed to yield Dhaptp. This synthesis method has been optimized for high yield and purity, making Dhaptp a viable option for research purposes.
科学的研究の応用
Dhaptp has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. Additionally, Dhaptp has been utilized as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. It has also been investigated for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways in cells.
特性
CAS番号 |
101212-53-7 |
|---|---|
製品名 |
Dhaptp |
分子式 |
C10H16N5O13P3 |
分子量 |
507.18 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-hydroxy-5-[6-(hydroxyamino)purin-9-yl]oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c16-5-1-7(15-4-13-8-9(14-17)11-3-12-10(8)15)26-6(5)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-7,16-17H,1-2H2,(H,21,22)(H,23,24)(H,11,12,14)(H2,18,19,20)/t5-,6+,7+/m0/s1 |
InChIキー |
ZARICQQUEGTEEV-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同義語 |
6-N-hydroxylaminopurine deoxynucleoside triphosphate dHAPTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



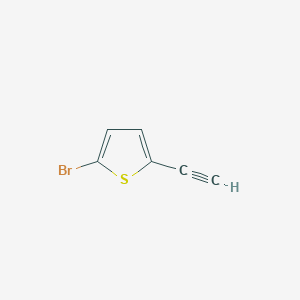
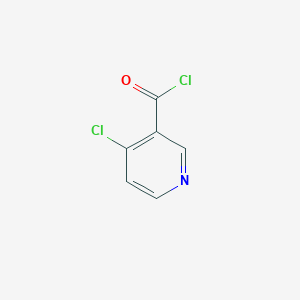
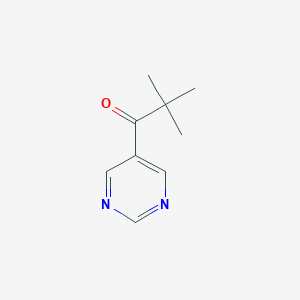
![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)
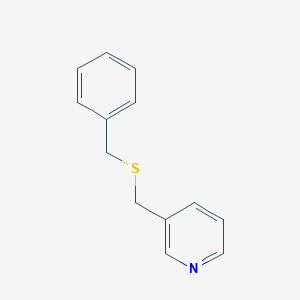
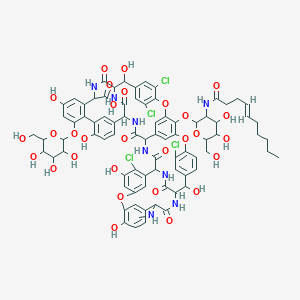
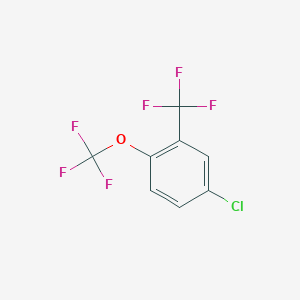
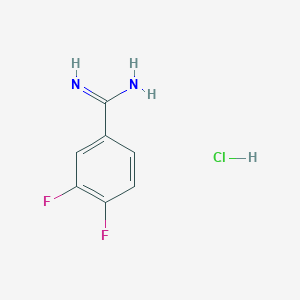
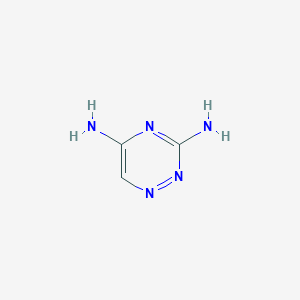
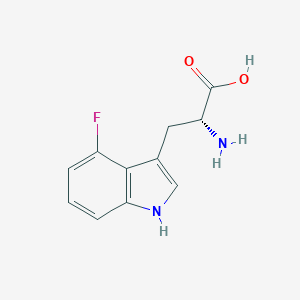
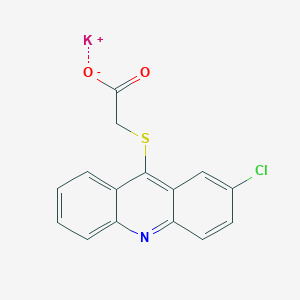
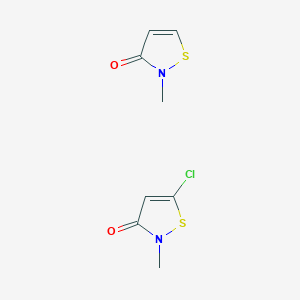
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
